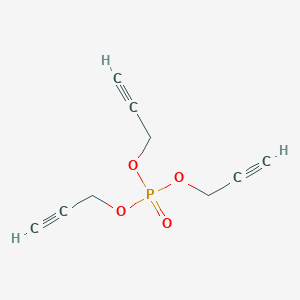

Tripropargyl phosphate

Description

Structure

3D Structure

Properties

IUPAC Name |

tris(prop-2-ynyl) phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9O4P/c1-4-7-11-14(10,12-8-5-2)13-9-6-3/h1-3H,7-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCTINJHSYHFASK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOP(=O)(OCC#C)OCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1779-34-6 | |

| Record name | Tri-2-propyn-1-yl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Manufacturing Methodologies of Tripropargyl Phosphate

Established Synthetic Pathways

The primary and most established method for synthesizing tripropargyl phosphate (B84403) is through the esterification of a phosphorus oxyhalide, typically phosphoryl chloride (POCl₃), with propargyl alcohol.

Esterification Reactions with Phosphoryl Halides

P(O)Cl₃ + 3 HOCH₂C≡CH → P(O)(OCH₂C≡CH)₃ + 3 HCl

The reaction is typically carried out in an inert solvent, such as diethyl ether or dichloromethane, at reduced temperatures to control the exothermic nature of the reaction. muni.cz

Optimization of Reaction Conditions for Yield and Purity

The yield and purity of tripropargyl phosphate are highly dependent on several reaction parameters. Optimization of these conditions is crucial for efficient synthesis. Key parameters that are often adjusted include the molar ratio of reactants, reaction temperature, choice of solvent, and the type and amount of base used.

For instance, using a slight excess of propargyl alcohol can help drive the reaction to completion. The choice of solvent can influence the solubility of reactants and the ease of product isolation. While specific optimization data for this compound is not extensively published, general principles from related phosphate ester syntheses can be applied. A representative table illustrating the potential impact of varying reaction conditions is shown below.

| Parameter | Condition A | Condition B | Condition C | Observed Outcome |

|---|---|---|---|---|

| Molar Ratio (Propargyl Alcohol : POCl₃) | 3.0 : 1 | 3.3 : 1 | 3.5 : 1 | Higher excess of alcohol can increase yield but may complicate purification. |

| Temperature (°C) | -10 to 0 | 0 to 10 | Room Temperature | Lower temperatures generally favor higher purity by minimizing side reactions. |

| Solvent | Diethyl Ether | Dichloromethane | Toluene | Solvent choice affects reaction rate and ease of workup. |

| Base | Pyridine | Triethylamine | None | Use of a base is critical for neutralizing HCl and achieving high yields. |

Industrial Scale-Up Considerations and Process Engineering

The industrial production of this compound, much like other phosphate esters, involves scaling up the laboratory synthesis while ensuring safety, efficiency, and cost-effectiveness. The general manufacturing process for phosphate esters from phosphoryl chloride provides a model for the potential industrial production of this compound. epa.gov

A typical process would involve the following key stages:

Raw Material Handling and Storage: Secure storage and handling of phosphoryl chloride, a corrosive and reactive substance, and flammable propargyl alcohol are paramount.

Reaction: The esterification reaction would be carried out in a large, jacketed glass-lined or stainless steel reactor equipped with robust cooling systems to manage the exothermic reaction. The controlled addition of reactants is critical.

Separation: After the reaction is complete, the precipitated amine hydrochloride salt is removed by filtration.

Washing: The crude product is washed, typically with water and a mild basic solution, to remove any remaining impurities.

Purification: The final purification is often achieved through vacuum distillation to separate the this compound from any unreacted starting materials, byproducts, and residual solvent.

A simplified process flow diagram for the production of a generic phosphate ester, which can be adapted for this compound, is presented below.

graph TD; A[Raw Material Storage: POCl3, Propargyl Alcohol, Solvent, Base] --> B{Jacketed Reactor}; B --> C{Filtration}; C --> D{Washing}; D --> E{Vacuum Distillation}; E --> F[Pure this compound]; C --> G[Byproduct: Amine Hydrochloride Salt]; D --> H[Wastewater]; E --> I[Recovered Solvent/Byproducts];

Derivatization Strategies for Functional Analogs

The three propargyl groups in this compound are highly versatile functional handles that allow for a wide range of derivatization strategies to create functional analogs. The terminal alkynes can participate in various chemical transformations, most notably in "click chemistry."

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction where the alkyne groups of this compound react with organic azides to form stable 1,2,3-triazole rings. tcichemicals.comresearchgate.net This reaction is highly efficient and can be used to attach a wide variety of functionalities to the phosphate core, leading to the synthesis of complex, multifunctional molecules. tcichemicals.com For instance, reacting this compound with azido-functionalized molecules can lead to the formation of dendrimers or other highly branched structures.

Beyond click chemistry, the propargyl groups can undergo other transformations. For example, reaction with decaborane (B607025) leads to the formation of tris(carboranylmethyl) phosphate, a boron-rich derivative. Other potential derivatizations include reactions at the triple bond, such as hydrogenation or hydrohalogenation, to create saturated or halogenated analogs.

Chemical Reactivity and Mechanistic Investigations of Tripropargyl Phosphate

Reactions Involving Terminal Alkyne Moieties

The defining features of tripropargyl phosphate's molecular structure are its three propargyl groups, each terminating in an alkyne C≡C triple bond. These moieties are the primary sites of its chemical reactivity, enabling its use in "click" chemistry and polymerization reactions.

Click Chemistry Applications (e.g., Huisgen Cycloadditions)

The terminal alkyne groups of tripropargyl phosphate (B84403) make it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction, a variation of the Huisgen 1,3-dipolar cycloaddition, involves the reaction of a terminal alkyne with an azide (B81097) to form a stable 1,2,3-triazole ring. nih.govorganic-chemistry.org The reaction is highly efficient, regioselective (yielding the 1,4-disubstituted isomer), and proceeds under mild conditions, often in various solvents, including water. nih.gov

While specific, detailed studies focusing solely on this compound in Huisgen cycloadditions are not extensively documented in the reviewed literature, its structure, featuring three accessible terminal alkynes, makes it a prime candidate for creating highly cross-linked structures or functionalized molecules. For instance, reacting this compound with molecules containing two or more azide groups (diazides or triazides) can lead to the formation of extensive polymer networks linked by stable triazole rings. rsc.org This catalyst-free thermal Huisgen cycloaddition has been utilized to create phosphorus- and nitrogen-containing thermosets with high gel contents. rsc.org The versatility of this reaction allows for the rapid construction of complex molecular architectures from simple building blocks. nih.gov

Polymerization and Cross-linking Reactions

The alkyne functionalities of this compound are readily susceptible to polymerization, particularly under electrochemical conditions. This property is extensively leveraged in the field of lithium-ion batteries, where TPP is used as an electrolyte additive. researchgate.netacs.org At high voltages, TPP undergoes oxidative polymerization on the surface of Ni-rich cathodes. researchgate.net This reaction forms a compact and dense cathode electrolyte interphase (CEI), a protective film that suppresses parasitic reactions between the highly reactive cathode surface and the electrolyte. researchgate.netsci-hub.se

Electrochemical Decomposition Pathways

This compound is electrochemically active, capable of undergoing both reduction and oxidation. This dual reactivity allows it to form protective layers on both the anode and cathode of a lithium-ion battery, a key attribute for an effective electrolyte additive. sci-hub.seresearchgate.net Theoretical calculations show that TPP possesses a high Highest Occupied Molecular Orbital (HOMO) energy and a low Lowest Unoccupied Molecular Orbital (LUMO) energy, predisposing it to decompose before the bulk electrolyte solvents. sci-hub.se

Reductive Decomposition Mechanisms

On the surface of the anode (such as graphite (B72142) or lithium metal), this compound undergoes reductive decomposition. sci-hub.se This process leads to the formation of a stable solid electrolyte interphase (SEI). The TPP-derived SEI is more effective at preventing electron tunneling compared to the interphase formed from standard electrolytes, thereby inhibiting continuous electrolyte decomposition. sci-hub.se The reduction process involves the alkyne groups, which are the primary sites for electrochemical activity within the molecule. sci-hub.se Analysis using techniques like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTof-MS) has identified various decomposition products on the anode surface, confirming the participation of TPP in SEI formation. sci-hub.se

Oxidative Decomposition Mechanisms

At the cathode surface, particularly at high potentials, this compound is preferentially oxidized. researchgate.netresearchgate.net Its high HOMO energy level ensures it reacts before other electrolyte components, dominating the chemistry of the CEI formation. researchgate.netsci-hub.se The oxidation of TPP leads to the polymerization of its alkynyl functionalities, creating a dense and protective film on the cathode. researchgate.net This CEI layer is critical for stabilizing high-nickel cathode materials, which are prone to causing electrolyte degradation. researchgate.netsci-hub.se The oxidative decomposition of TPP effectively suppresses gas generation and prevents the dissolution of transition metal ions from the cathode, which are common failure mechanisms in high-energy lithium-ion batteries. acs.orgsci-hub.se

Table 1: Electrochemical Properties and Decomposition Products of this compound

| Property | Finding | Significance | Reference |

|---|---|---|---|

| HOMO Energy | High | Prone to preferential oxidation at the cathode surface, enabling protective CEI formation. | researchgate.netsci-hub.se |

| LUMO Energy | Low | Susceptible to preferential reduction at the anode surface, enabling protective SEI formation. | sci-hub.se |

| Oxidative Decomposition Products (on Cathode) | Polymeric species derived from alkyne group reactions. Specific oligomeric products such as C11H15O7P and C12H20O6 have been detected. | Forms a stable, dense Cathode Electrolyte Interphase (CEI) that protects the cathode from degradation. | sci-hub.se |

| Reductive Decomposition Products (on Anode) | Components of the Solid Electrolyte Interphase (SEI), including various organophosphate species. | Forms a robust SEI that limits electrolyte consumption and improves anode stability. | sci-hub.se |

Hydrolytic Stability and Degradation Kinetics

The stability of organophosphate esters towards hydrolysis can vary significantly based on their specific structure. tandfonline.comnih.gov For this compound, its susceptibility to hydrolysis is a noted concern in some applications, as the reaction can generate phosphoric acid, which may negatively affect final material properties. rsc.org The P-O-C bond in phosphate esters is the site of hydrolytic cleavage. osti.gov

Interaction with Catalytic Systems

This compound (TPP) demonstrates significant reactivity in the presence of catalytic systems, most notably within the electrochemical environment of lithium-ion batteries (LIBs). Its unique structure, featuring three propargyl groups, allows it to participate in crucial polymerization reactions that enhance battery performance and longevity. The interaction of TPP with catalytic surfaces, particularly electrodes, leads to the formation of protective interfacial layers.

In the context of LIBs, TPP functions as an effective electrolyte additive. researchgate.net Its primary role is to form a stable solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode. researchgate.net This is achieved through electrochemical polymerization, a process initiated by the catalytic activity of the electrode surfaces at specific voltages. The presence of TPP with its three carbon-carbon triple bonds allows for the creation of a dense and protective film. researchgate.net

Research indicates that TPP possesses a higher Highest Occupied Molecular Orbital (HOMO) energy compared to standard electrolyte solvents. researchgate.net This property enables it to be preferentially oxidized on the cathode surface, leading to the formation of a compact and robust CEI. researchgate.net This protective layer is crucial in suppressing parasitic reactions between the highly oxidative cathode surface and the electrolyte. researchgate.net The polymerization of TPP at high voltages is a key mechanism in the formation of this beneficial interphase. researchgate.net

On the anode side, TPP contributes to a more stable SEI. While the SEI formed in the presence of TPP may be thicker compared to a baseline system, it is highly effective in suppressing the growth of lithium dendrites. researchgate.net Dendrite formation is a critical issue in LIBs that can lead to short circuits and battery failure. The TPP-derived SEI also minimizes the catalytic effect of the anode surface on reductive decompositions of the electrolyte. researchgate.net

A significant advantage of the TPP-derived interphases is the mitigation of transition metal dissolution from the cathode. researchgate.net The protective layers inhibit the release of metal ions into the electrolyte, which can otherwise travel to and deposit on the anode, catalyzing further detrimental reactions. researchgate.net

Beyond its well-documented role in battery electrochemistry, the propargyl groups in TPP suggest its potential for participation in other catalytic reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." While specific mechanistic studies on TPP in this context are not extensively detailed in the provided search results, a brief mention of a CuAAC reaction involving this compound and steroidal azides has been noted. researchgate.net The general mechanism of CuAAC involves the activation of the terminal alkyne by a copper(I) catalyst to facilitate the [3+2] cycloaddition with an azide, forming a stable triazole ring.

The interaction of propargylic phosphates with transition metal catalysts like gold and platinum is also a known area of chemical research, often involving 1,2- or 1,3-phosphatyloxy migration to form reactive intermediates. nih.govrsc.org However, specific studies detailing the catalytic reactions of this compound itself in these systems were not found in the provided search results.

Detailed Research Findings

The effectiveness of this compound as an electrolyte additive has been quantified in several studies. Its ability to suppress the dissolution of transition metals from the cathode is a key finding.

Table 1: Effect of this compound on Transition Metal Content on the Anode Surface

| Transition Metal | Content without TPP (ppm) | Content with TPP (ppm) |

|---|---|---|

| Manganese (Mn) | Data not available in search results | Data not available in search results |

| Cobalt (Co) | Data not available in search results | Data not available in search results |

| Nickel (Ni) | Data not available in search results | Data not available in search results |

The formation of protective interphases by TPP also influences the thickness of these layers on both the cathode and anode.

Table 2: Influence of this compound on Interphase Thickness

| Interphase | Condition | Thickness with TPP | Thickness without TPP (Baseline) |

|---|---|---|---|

| Cathode Electrolyte Interphase (CEI) | After 200 cycles | Thinner than baseline | Thicker and inhomogeneous |

| Solid Electrolyte Interphase (SEI) | With 1% TPP | ~35.3 nm | ~21.4 nm |

Electrochemical Applications in Advanced Energy Storage Systems

Role as an Electrolyte Additive in Lithium-ion Batteries

In conventional lithium-ion batteries, TPP addresses critical challenges associated with electrolyte decomposition and interfacial instability, particularly when using high-voltage cathodes like nickel-rich NMC (Lithium Nickel Manganese Cobalt Oxide) materials. acs.orgacs.org

The formation of a stable Solid Electrolyte Interphase (SEI) on the anode is crucial for the long-term cycling of lithium-ion batteries. Tripropargyl phosphate (B84403) contributes to the formation of a dense and protective SEI layer on graphite (B72142) anodes through a process of reductive polymerization. iaea.org During the initial charging cycles, TPP is reduced on the anode surface, creating a stable film. This in-situ formed SEI layer effectively passivates the anode, preventing continuous electrolyte decomposition and minimizing the loss of active lithium. iaea.org The resulting interphase demonstrates enhanced stability, contributing to improved battery performance and lifespan.

The addition of TPP to the electrolyte promotes the formation of robust and homogenous interfacial films on both electrodes. iaea.org Theoretical calculations and comprehensive characterizations have shown that these well-regulated interfaces are critical for enhancing battery performance, especially under demanding conditions such as elevated temperatures. researchgate.net The robust films mitigate electrolyte decomposition, inhibit the dissolution of transition metals from the cathode, and protect the structural integrity of the electrode materials. iaea.org This leads to a reduction in interfacial resistance and helps maintain stable cycling performance over extended periods.

Performance Enhancement in Lithium Metal Batteries

The use of lithium metal as an anode offers the potential for significantly higher energy density. However, its practical application is hindered by issues such as dendrite growth and transition metal dissolution. TPP has been identified as an effective additive to address these challenges. researchgate.netnih.gov

A major obstacle to the commercialization of lithium metal batteries is the formation of lithium dendrites during cycling, which can lead to short circuits and safety hazards. pnnl.govresearchgate.net The presence of TPP in the electrolyte helps to form a dense and uniform protective layer on the surface of the lithium metal anode. researchgate.netnih.govacs.org This stable interphase effectively suppresses the growth of lithium dendrites, enabling safer and more stable cycling of lithium metal batteries. researchgate.netnih.gov The mechanism involves the creation of a mechanically robust SEI that promotes uniform lithium deposition.

In batteries with high-nickel cathodes, transition metal ions can dissolve into the electrolyte and migrate to the anode surface. atomiclayerdeposition.com This process leads to capacity fading and can catalyze further electrolyte decomposition. atomiclayerdeposition.com The robust CEI formed by the polymerization of TPP on the cathode surface acts as a physical barrier, significantly inhibiting the dissolution of transition metal ions. researchgate.netiaea.org Consequently, the deposition of these ions on the lithium metal anode is prevented, preserving the integrity of both the anode and the electrolyte, and leading to improved long-term performance and stability of the battery. researchgate.netnih.gov

Performance Improvements with Tripropargyl Phosphate Additive

| Performance Metric | Battery System | Improvement with TPP Additive | Reference |

| Initial Coulombic Efficiency | Graphite/LiNi0.5Mn0.3Co0.2O2 Pouch Cell (4.5 V) | 4.4% increase | iaea.org |

| Initial Capacity at -20 °C | NMC532/Graphite | 71.9% increase | researchgate.net |

| Capacity Retention at -30 °C | NMC532/Graphite | 57.93% improvement | researchgate.net |

| Cycling Stability at 55 °C | Graphite/LiNi0.5Mn0.3Co0.2O2 Pouch Cell | Remarkably enhanced | iaea.org |

| High-Temperature Cycling (45-60 °C) | NMC532/Lithium Metal | Significantly improved with 1 wt% TPP | acs.org |

Influence on Electrochemical Performance Metrics

This compound (TPP), when utilized as an electrolyte additive, has a significant impact on the key performance indicators of advanced energy storage systems, particularly lithium-ion and lithium-metal batteries. Its unique molecular structure, featuring three unsaturated propargyl groups, facilitates the formation of protective interphases on both the anode and cathode surfaces. This leads to substantial enhancements in cycling stability, interfacial resistance, and the suppression of gas generation.

Cycling Stability and Capacity Retention

The introduction of this compound into the electrolyte has been shown to markedly improve the long-term cycling stability and capacity retention of lithium-ion batteries (LIBs), especially those employing high-nickel cathodes like NMC532. The presence of TPP leads to the formation of a dense and stable protective layer on the electrode surfaces. researchgate.netnih.govacs.org This interphase layer is crucial for mitigating the parasitic reactions that typically occur between the highly reactive electrode materials and the electrolyte, which are a primary cause of capacity fade over repeated charge-discharge cycles.

In studies involving NMC532/graphite cells, the addition of TPP to the electrolyte resulted in significant performance improvements. For instance, cells with the TPP additive demonstrated superior capacity retention compared to cells with a baseline electrolyte. The protective interphases formed by the electropolymerization of TPP on both the cathode and anode surfaces prevent the dissolution of transition metal ions from the cathode and suppress the continuous decomposition of the electrolyte on the anode. researchgate.netnih.govacs.org This dual-protection mechanism is fundamental to achieving enhanced durability and extended cycle life in high-energy battery chemistries. researchgate.netnih.gov

Table 1: Cycling Performance of NMC532/Graphite Pouch Cells with and without TPP Additive

| Electrolyte Configuration | Cycle Number | Capacity Retention (%) | Coulombic Efficiency (%) |

|---|---|---|---|

| Baseline Electrolyte | 200 | 85.2 | ~99.5 |

| With 0.5% TPP | 200 | 94.1 | >99.7 |

| Baseline Electrolyte | 400 | 70.3 | ~99.4 |

| With 0.5% TPP | 400 | 88.5 | ~99.6 |

Interfacial Resistance Modulation

This compound plays a critical role in modulating the interfacial resistance at both the anode (Solid Electrolyte Interphase - SEI) and the cathode (Cathode Electrolyte Interphase - CEI). The additive possesses a higher Highest Occupied Molecular Orbital (HOMO) energy level, which allows it to be preferentially oxidized on the cathode surface during initial charging cycles before the bulk electrolyte solvents. researchgate.net This selective oxidation initiates the formation of a compact and uniform CEI.

This TPP-derived CEI effectively passivates the aggressive surface of high-nickel cathodes, preventing direct contact with the electrolyte and thereby suppressing continuous oxidative decomposition of the electrolyte. researchgate.net Similarly, on the anode side, TPP is reduced to form a stable and dense SEI layer. Comprehensive studies have shown that these protective layers inhibit the uncontrolled growth of interfacial layers that would otherwise lead to a significant increase in impedance. researchgate.net

Electrochemical Impedance Spectroscopy (EIS) is often used to analyze the changes in interfacial resistance. In cells containing TPP, the charge transfer resistance (Rct) and SEI resistance (Rsei) typically show a much smaller increase over prolonged cycling compared to cells with a standard electrolyte. This indicates that the TPP-formed interphases are more stable and ionically conductive, facilitating efficient lithium-ion transport across the interface throughout the battery's life.

Table 2: Interfacial Impedance of NMC532/Graphite Cells After 200 Cycles

| Electrolyte | Rsei (Anode) (Ω) | Rct (Anode) (Ω) | Rct (Cathode) (Ω) |

|---|---|---|---|

| Baseline | 35.8 | 25.4 | 45.2 |

| With 0.5% TPP | 18.5 | 12.1 | 22.7 |

Note: Values are representative based on findings from electrochemical studies and serve to illustrate the typical impact of the additive.

Gas Generation Inhibition

A significant challenge in the operation of high-voltage lithium-ion batteries is the generation of gas resulting from the decomposition of the electrolyte, which can lead to cell swelling, performance degradation, and serious safety concerns. semanticscholar.orgmdpi.com this compound has been identified as an effective additive for inhibiting this gas generation. researchgate.netnih.govacs.org

The primary mechanism for gas suppression is the formation of the dense and comprehensive SEI and CEI layers. researchgate.net By creating a robust physical and electrochemical barrier between the electrodes and the electrolyte, TPP effectively prevents the parasitic reactions that produce common gases like CO2, CO, and various hydrocarbons. researchgate.netmdpi.com The stable interphase limits the catalytic decomposition of electrolyte components on the highly reactive surfaces of charged electrodes. Research has demonstrated a clear reduction in the volume of gas produced in cells containing TPP compared to control cells, particularly under conditions of high voltage or elevated temperature cycling. researchgate.net

Comparative Analysis with Other Unsaturated Phosphate Additives

This compound belongs to a broader class of organophosphorus compounds used as electrolyte additives, which includes other unsaturated and saturated phosphate esters. A comparative analysis highlights the unique advantages of TPP's structure.

Tris(trimethylsilyl) phosphite (TMSP): TMSP is another well-regarded additive known for improving cycling performance and scavenging HF. osti.gov While both TPP and TMSP form protective layers, the mechanism differs. TMSP's effectiveness often relies on its reaction with trace water and LiPF6 decomposition products to prevent acid-driven degradation. TPP, with its three C-C triple bonds, forms a more robust, polymerized interphase through electrochemical reactions, offering superior physical protection against electrolyte decomposition on high-voltage cathodes. researchgate.net

Triphenyl Phosphate (TPPa): TPPa is recognized for forming a phosphate-based CEI layer that enhances the surface stability of Ni-rich cathodes, particularly at high temperatures. koreascience.kr However, the interphase formed by TPP is often denser and more comprehensive due to the high degree of unsaturation from its three alkynyl groups, which allows for extensive cross-linking and polymerization. researchgate.net This can lead to better performance in terms of suppressing gas generation and maintaining lower interfacial resistance over extended cycling compared to the aromatic-based protection from TPPa.

Other Unsaturated Additives: Compared to additives with single unsaturated bonds, such as those containing vinyl or allyl groups, the triple-bond functionality in TPP's propargyl groups provides a higher degree of reactivity for electropolymerization. This leads to the rapid formation of a more compact and stable protective film at lower concentrations, making TPP a highly efficient interphase-forming additive. researchgate.netnih.gov

In essence, while various phosphate additives offer benefits, the unique structure of this compound, with its high degree of unsaturation, allows it to form exceptionally dense and stable protective layers on both electrodes, leading to superior improvements in cycling stability, interfacial resistance, and gas suppression. researchgate.netacs.org

Polymer Chemistry and Material Science Applications

Integration into Polymer Matrices

The three propargyl groups in tripropargyl phosphate (B84403) are highly reactive moieties, allowing for its efficient incorporation into polymer structures through various polymerization techniques. These terminal alkynes serve as active sites for creating new covalent bonds, enabling TPP to act as both a comonomer and a potent cross-linking agent.

The primary strategy for copolymerizing tripropargyl phosphate involves leveraging its terminal alkyne groups in highly efficient reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgwikipedia.orgaatbio.com This reaction facilitates the formation of stable 1,2,3-triazole rings by reacting the alkyne groups of TPP with molecules containing two or more azide (B81097) functionalities. nih.govmdpi.com

By treating TPP as a trifunctional 'A3' monomer, it can be copolymerized with a difunctional 'B2' monomer, such as a diazide, to build a cross-linked polymer network. The reaction proceeds under mild conditions with high specificity and yield, allowing for the creation of well-defined poly(triazole) thermosets. nih.govnih.gov This approach is highly versatile, as the properties of the resulting polymer can be tuned by selecting different diazide comonomers. For instance, a reaction between a phosphorus-containing trialkyne, structurally analogous to TPP, and an azidated soybean oil has been shown to produce a bio-based thermoset with high gel content, demonstrating a viable copolymerization strategy. rsc.org

Table 1: Copolymerization Strategy for this compound

| Strategy | Reactive Groups | Comonomer Example | Resulting Linkage | Polymer Architecture |

|---|---|---|---|---|

| Azide-Alkyne "Click" Cycloaddition | TPP (Alkyne) + Diazide | 1,4-Diazidobutane | 1,2,3-Triazole | Cross-linked Network |

The trifunctionality of this compound makes it an exceptionally effective cross-linking agent, capable of transforming linear or branched polymers into robust three-dimensional networks. researchgate.net The introduction of cross-links into a polymer system significantly enhances its thermal stability, mechanical strength, and chemical resistance. dtic.milhilarispublisher.com

In practice, TPP can be added to a prepolymer formulation containing complementary reactive groups. For example, in an epoxy resin system, TPP could potentially react with amine hardeners or other functional groups to be integrated into the final cured network, although the most direct application is through click chemistry with azide-functionalized prepolymers. researchgate.netmdpi.com When acrylic polymers containing pendant azide groups are reacted with a molecule bearing multiple alkyne groups in the presence of a copper(I) catalyst, a cross-linked triazole network is formed. researchgate.netresearchgate.net

The use of TPP as a cross-linker leads to a high cross-link density due to its compact structure and three reactive arms. This dense network structure restricts the mobility of polymer chains, which directly translates to an increase in the material's glass transition temperature (Tg) and modulus. researchgate.netnih.gov

Design of Phosphorus-Containing Polymer Materials

The presence of a phosphate group in TPP is crucial for designing specialty polymers, particularly those requiring inherent flame retardancy. Its ability to form complex polymer architectures allows for the synthesis of novel materials with significantly modified and enhanced properties.

This compound can be utilized as a fundamental building block for creating complex, non-linear polymer architectures such as hyperbranched polymers. researchgate.net In polymerization schemes, TPP acts as an A3-type monomer, where 'A' represents the alkyne functional group. When copolymerized with a B2-type monomer (e.g., a molecule with two azide groups), the reaction can lead to the formation of highly branched, dendrimer-like structures. google.com

This A3 + B2 approach is a common method for producing hyperbranched polymers, which are known for their unique properties, including low viscosity and high solubility compared to their linear analogues. mdpi.com The use of efficient reactions like azide-alkyne cycloaddition is particularly advantageous for building these structures, as it minimizes side reactions and allows for a high degree of branching. nih.gov The resulting hyperbranched or network polymers possess a high concentration of phosphorus and triazole groups, contributing to their thermal stability and flame retardant characteristics.

The incorporation of this compound into a polymer matrix, either as a comonomer or a cross-linker, profoundly modifies the material's bulk properties. The primary benefits are improvements in thermal stability and flame retardancy, with notable effects on mechanical properties as well.

Flame Retardancy: Phosphorus-based compounds are well-established flame retardants. nist.govxjtu.edu.cn During combustion, phosphate esters like TPP can decompose to form phosphoric acid. This acts as a catalyst in the condensed phase, promoting the dehydration of the polymer and the formation of a protective layer of char. mdpi.comnih.govmdpi.com This char layer insulates the underlying material from heat and limits the release of flammable volatile compounds into the gas phase, thereby suppressing the combustion process. nih.gov The high phosphorus content of TPP makes it an efficient char-forming agent.

Thermal Stability: The formation of a dense, cross-linked network upon the polymerization of TPP significantly enhances the thermal stability of the resulting material. The covalent cross-links restrict thermal motion of the polymer chains, requiring more energy to initiate thermal degradation. researchgate.net This is reflected in a higher decomposition temperature and increased char yield at elevated temperatures.

Mechanical Properties: Cross-linking a polymer matrix generally leads to an increase in its stiffness (Young's modulus) and tensile strength. researchgate.net However, this often comes at the expense of ductility and elongation at break, making the material more brittle. dtic.mil The specific mechanical properties of a TPP-modified polymer depend on the cross-link density and the nature of the base polymer matrix.

Table 2: Representative Effect of TPP Integration on Polymer Properties

| Property | Base Polymer (Typical) | Polymer with Integrated TPP | Primary Reason for Change |

|---|---|---|---|

| Limiting Oxygen Index (LOI) | 18-21% | >27% (Increased) | Phosphorus-mediated char formation mdpi.com |

| UL-94 Flammability Rating | Fails / V-2 | V-0 / V-1 (Improved) | Char formation, flame inhibition nih.gov |

| Glass Transition Temp. (Tg) | Variable | Increased | High cross-link density researchgate.net |

| Thermal Decomposition Temp. | Moderate | Increased | Network stability, charring researchgate.net |

| Char Yield at 800 °C | <5% | >20% (Increased) | Phosphorus content mdpi.com |

| Tensile Modulus | Moderate | Increased | High cross-link density dtic.mil |

Potential in Advanced Composite Materials

Advanced composite materials, such as fiber-reinforced polymers (FRPs), are critical in industries like aerospace, automotive, and construction due to their high strength-to-weight ratio. researchgate.netmdpi.com An FRP consists of reinforcing fibers (e.g., carbon, glass, or aramid) embedded within a polymer matrix that binds the fibers together and transfers load among them. wikipedia.org

The performance of an FRP is highly dependent on the properties of the polymer matrix. This compound shows significant potential for use as a comonomer or cross-linker in high-performance matrix resins, such as epoxies or bismaleimides. Its incorporation can impart superior flame retardancy and thermal stability to the composite, which are critical requirements for many advanced applications. researchgate.net

For example, creating an epoxy-based matrix that is copolymerized or cross-linked with TPP could produce a carbon fiber-reinforced composite with a significantly higher operating temperature and the ability to self-extinguish in the event of a fire. The phosphorus-mediated charring mechanism would protect the structural integrity of the reinforcing fibers during a fire, maintaining the mechanical properties of the composite for a longer duration. nih.gov While research in this specific area is emerging, the inherent properties of TPP make it a compelling candidate for developing next-generation, fire-resistant composite materials for demanding environments. google.com

Advanced Analytical Characterization Techniques for Tripropargyl Phosphate and Its Derivatives

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ³¹P)

NMR spectroscopy is a powerful tool for obtaining detailed information about the atomic structure of tripropargyl phosphate (B84403). By analyzing the magnetic properties of atomic nuclei, ¹H, ¹³C, and ³¹P NMR spectra offer insights into the connectivity and chemical environment of the atoms within the molecule.

¹H NMR: The proton NMR spectrum of a propargyl group typically shows distinct signals for the methylene (-CH₂-) and terminal alkyne (-C≡CH) protons. The methylene protons adjacent to the oxygen atom are expected to appear as a doublet due to coupling with the phosphorus nucleus. The acetylenic proton signal is also characteristic.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. Key signals correspond to the carbonyl carbon in the phosphate group, the two carbons of the alkyne group (C≡C), and the methylene carbon (-CH₂-).

³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is particularly informative. The chemical shift of the phosphorus nucleus is sensitive to its bonding environment. For phosphate esters of the type O=P(OR)₃, the ³¹P chemical shift typically appears in a characteristic range, generally between 0 and -20 ppm relative to a phosphoric acid standard science-and-fun.de.

Table 1: Representative NMR Data for Phosphate Esters (Note: Specific experimental data for tripropargyl phosphate is not readily available in the cited literature; these are typical ranges for similar structures.)

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constant (J) |

| ¹H (-CH₂-) | 4.0 - 5.0 | Doublet | ³JHP ≈ 7-10 Hz |

| ¹H (-C≡CH) | 2.0 - 3.0 | Triplet | ⁴JHH ≈ 2-3 Hz |

| ¹³C (-CH₂-) | 50 - 65 | Doublet | ²JCP ≈ 5-8 Hz |

| ¹³C (-C ≡CH) | 70 - 80 | Doublet | ³JCP ≈ 6-9 Hz |

| ¹³C (-C≡C H) | 75 - 85 | Singlet | - |

| ³¹P | 0 to -20 | Singlet/Multiplet | - |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups within this compound by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands corresponding to the P=O and P-O-C bonds of the phosphate group. Additionally, the characteristic vibrations of the propargyl group, including the C≡C triple bond stretch and the terminal ≡C-H stretch, are key identifiers. The P=O stretching vibration typically appears as a strong band in the region of 1250-1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and serves as an excellent complementary technique to IR. The C≡C triple bond of the alkyne group gives rise to a strong and sharp signal in the Raman spectrum, typically found in a relatively quiet spectral region around 2100-2150 cm⁻¹, making it a distinctive marker for the propargyl functionality mdpi.com.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| ≡C-H | Stretching | 3250 - 3350 | Strong, Sharp |

| C≡C | Stretching | 2100 - 2150 | Medium to Strong (Raman) |

| P=O | Stretching | 1250 - 1300 | Strong (IR) |

| P-O-C | Asymmetric Stretching | 1000 - 1050 | Strong (IR) |

| P-O-C | Symmetric Stretching | 950 - 1000 | Strong (IR) |

Mass Spectrometry (MS) (e.g., LC-QTof-MS)

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation patterns, which can confirm its structure. In techniques like electrospray ionization (ESI), the molecule is typically observed as a protonated species [M+H]⁺.

Upon fragmentation in tandem MS (MS/MS), organophosphates commonly cleave at the C-O bonds adjacent to the phosphate group. For this compound, this would lead to the sequential loss of propargyl groups. A common characteristic fragment ion for many alkyl phosphates is [H₄PO₄]⁺ at a mass-to-charge ratio (m/z) of 98.98 nih.gov. Another potential fragmentation pathway involves the neutral loss of phosphoric acid from the protonated molecule researchgate.net.

Table 3: Plausible Mass Spectrometry Fragments for this compound (Based on fragmentation patterns of similar organophosphates)

| Ion | Formula | Proposed Structure | m/z (Calculated) |

| [M+H]⁺ | C₉H₁₀O₄P | Protonated Molecule | 213.03 |

| [M-C₃H₃+H]⁺ | C₆H₇O₄P | Loss of one propargyl group | 174.01 |

| [M-2(C₃H₃)+2H]⁺ | C₃H₄O₄P | Loss of two propargyl groups | 134.98 |

| [H₄PO₄]⁺ | H₄O₄P | Phosphoric Acid Core | 98.98 |

Surface and Interface Analysis

When this compound is used as an additive, for instance in the electrolytes of lithium-ion batteries, the characterization of the surfaces and interfaces it helps to form is critical.

X-ray Photoelectron Spectroscopy (XPS) for Interphase Composition

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within the top few nanometers of a surface. In the context of battery research, TPP is used as an additive to form a protective solid electrolyte interphase (SEI) on the electrode surfaces nih.govkratos.com. XPS is employed to analyze the composition of this SEI layer.

The analysis of the C 1s, O 1s, P 2p, and F 1s (if fluorine salts are present in the electrolyte) core level spectra reveals the chemical nature of the interphase. The SEI formed in the presence of TPP is expected to contain polymerization products of the additive, alongside inorganic species from electrolyte salt decomposition, such as LiF, LixPFy, and lithium carbonates. The P 2p spectrum would be particularly useful for identifying phosphate-containing species derived from TPP.

Table 4: Typical Binding Energies for SEI Components

| Core Level | Chemical Species | Binding Energy (eV) |

| C 1s | Hydrocarbon (C-C, C-H) | ~285.0 |

| C 1s | Ether (C-O) | ~286.5 |

| C 1s | Carbonate (Li₂CO₃) | ~290.0 |

| O 1s | Li₂CO₃, P-O-C | 531.0 - 533.0 |

| P 2p | LixPOyFz, Polyphosphates | 134.0 - 137.0 |

| F 1s | LiF | ~685.0 |

| F 1s | LixPFy | ~687.0 |

Scanning Electron Microscopy (SEM) for Morphology

SEM is used to visualize the surface topography and morphology of materials at high magnification. When TPP is used as an electrolyte additive, SEM is employed to observe its effect on the electrode surface morphology after electrochemical cycling nih.gov. Studies indicate that TPP contributes to the formation of a dense and protective film on both the cathode and anode nih.govkratos.com. SEM images can reveal whether this film is smooth, uniform, and free of defects like cracks or porous structures, which is crucial for stable battery performance. In contrast to electrodes cycled without the additive, those with TPP often show a more homogeneous and stable surface morphology.

Electrochemical Characterization Methods

Electrochemical techniques are pivotal in elucidating the behavior of this compound (TPP) and its derivatives, particularly when used as electrolyte additives in energy storage systems. researchgate.netacs.orgnih.gov These methods probe the electrochemical stability, reaction kinetics, and interfacial phenomena at the electrode-electrolyte boundary.

Cyclic Voltammetry (CV)

Cyclic Voltammetry is a potentiodynamic electrochemical technique used to investigate the redox behavior of electroactive species. unram.ac.id It provides critical information on the electrochemical stability window of an electrolyte and the reduction-oxidation (redox) potentials of additives like TPP. In a typical CV experiment, the potential of a working electrode is swept linearly versus time between two vertex potentials, and the resulting current is measured. scielo.br

Research on phosphorus-containing flame retardants demonstrates that CV can reveal the effect of these additives on the electrochemical performance of a system. For instance, the addition of phosphate compounds can alter the peak potentials of oxidation and reduction peaks, indicating a change in the battery's polarization. mdpi.com The current response in a voltammogram is directly proportional to the concentration of the analyte, allowing for quantitative analysis under certain conditions. unram.ac.id Studies involving TPP have utilized CV to understand its breakdown mechanism on electrode surfaces, which is crucial for forming protective interphases. researchgate.netacs.orgnih.gov The technique helps to identify the potential at which TPP is electrochemically active, either through oxidation at the cathode or reduction at the anode. This information is fundamental to understanding how it contributes to the formation of a stable solid electrolyte interphase (SEI).

The table below illustrates representative data that can be obtained from CV analysis to compare an electrolyte system before and after the addition of this compound.

Table 1: Representative Cyclic Voltammetry Data for an Electrolyte System

| Parameter | Base Electrolyte | Electrolyte with TPP | Significance |

|---|---|---|---|

| Anodic Stability Limit (V) | 4.2 | 4.5 | Indicates enhanced stability against oxidation at the cathode. |

| First Reduction Peak (V) | 0.8 | 1.2 | Shows TPP reduces at a higher potential, forming a preemptive SEI. |

| Cathodic Peak Current (µA) | -150 | -120 | A lower peak current can suggest the formation of a passivating layer. |

| Potential Difference (ΔEp) | 0.12 V | 0.09 V | A smaller difference between oxidation and reduction peaks suggests reduced polarization and improved kinetics. mdpi.com |

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy is a non-destructive technique that provides detailed information about the kinetic and mechanistic properties of an electrochemical system. acs.org It works by applying a small amplitude AC sinusoidal potential or current signal over a wide range of frequencies and measuring the system's impedance response. mdpi.com For evaluating TPP and its derivatives, EIS is particularly useful for characterizing the properties of the passivation layers (SEI) formed on the anode and cathode surfaces. researchgate.netacs.org

The resulting impedance data, often visualized in a Nyquist plot, can be fitted to an equivalent electrical circuit model to quantify various resistive and capacitive elements within the cell. mdpi.com Key parameters that can be extracted include:

Solution Resistance (Rsol or Rs): Represents the bulk electrolyte resistance. mdpi.com

Charge Transfer Resistance (Rct): Correlates with the kinetics of the electrochemical reactions at the electrode surface. A lower Rct implies faster charge transfer. mdpi.comresearchgate.net

SEI Resistance (RSEI): The resistance associated with ion transport through the solid electrolyte interphase.

Constant Phase Element (CPE): Used in place of a pure capacitor to model the non-ideal capacitive behavior of the double layer at the electrode-electrolyte interface. researchgate.net

Studies on electrolyte additives show that EIS can effectively monitor changes in resistance over time, tracking the formation and evolution of the electrode/electrolyte interphase. researchgate.net In the context of TPP, research has shown that its presence leads to the formation of dense and protective interphases, which results in reduced interfacial impedance. researchgate.net This is observable as a smaller semicircle in the Nyquist plot, corresponding to a lower charge transfer resistance, which is a hallmark of improved battery performance.

The following table summarizes typical impedance parameters for a lithium-ion cell, comparing the effects of a standard electrolyte with one containing TPP as an additive.

Table 2: Comparative EIS Parameters from an Equivalent Circuit Model

| Parameter | Base Electrolyte | Electrolyte with TPP | Interpretation |

|---|---|---|---|

| Solution Resistance (Rs) (Ω) | 2.5 | 2.6 | Minimal change, as TPP is a minor component. |

| SEI Resistance (RSEI) (Ω) | 25.0 | 18.5 | Lower resistance indicates a more ionically conductive SEI formed by TPP. |

| Charge Transfer Resistance (Rct) (Ω) | 40.0 | 22.0 | Significant reduction points to faster Li⁺ kinetics across the interface. |

| Double Layer Capacitance (Cdl) (µF) | 30 | 45 | Increased capacitance can be related to changes in surface area or SEI thickness. |

Online Electrochemical Mass Spectrometry (OEMS) for Gas Evolution

Online Electrochemical Mass Spectrometry is a sophisticated analytical technique that provides real-time, in-situ analysis of gaseous or volatile products generated during electrochemical processes. spectroinlets.com The system directly couples an electrochemical cell to a mass spectrometer, allowing for the continuous monitoring and quantification of evolved gases as a function of potential or time. nih.govosti.gov

This technique is exceptionally valuable for studying the efficacy of electrolyte additives like TPP, which are designed to enhance battery safety and longevity by suppressing unwanted side reactions that produce gas. researchgate.netacs.orgnih.gov Gas evolution in lithium-ion batteries, resulting from electrolyte decomposition at the electrode surfaces, is a major cause of cell degradation, pressure buildup, and safety hazards. nih.gov

By using OEMS, researchers can identify the specific gaseous species (e.g., CO₂, CO, C₂H₄) that are evolved and determine the precise potentials at which these decomposition reactions occur. nih.govresearchgate.net When TPP is introduced into the electrolyte, OEMS can quantitatively demonstrate its ability to inhibit gas generation. A successful additive will show a significant reduction in the rate of gas evolution compared to the baseline electrolyte, confirming the formation of a more stable and protective SEI layer. researchgate.net

The data table below presents hypothetical OEMS results comparing gas evolution in a standard electrolyte versus one stabilized with TPP during the initial charging cycle.

Table 3: Representative OEMS Data for Gas Evolution Analysis

| Gas Species | Onset Potential (Base Electrolyte) | Onset Potential (Electrolyte with TPP) | Total Evolved Gas (nmol/mg) (Base) | Total Evolved Gas (nmol/mg) (TPP) |

|---|---|---|---|---|

| Ethylene (C₂H₄) | 1.0 V | 1.4 V | 80 | 15 |

| Carbon Monoxide (CO) | 4.3 V | >4.5 V | 25 | <5 |

| Carbon Dioxide (CO₂) | 4.4 V | >4.5 V | 50 | 10 |

| Oxygen (O₂) | 4.5 V | Not Detected | 15 | 0 |

Elemental Analysis Techniques for Phosphorus

Quantifying the phosphorus content in TPP derivatives or in polymeric systems where it is incorporated is crucial for quality control and for correlating its concentration with performance characteristics, such as flame retardancy.

Inductively Coupled Plasma – Optical Emission Spectrometry (ICP-OES)

Inductively Coupled Plasma – Optical Emission Spectrometry is a highly sensitive and accurate analytical technique used for the detection of trace and major elements in a sample. polymersolutions.com It is a type of emission spectroscopy that utilizes an inductively coupled plasma (typically argon) to produce excited atoms and ions, which emit electromagnetic radiation at wavelengths characteristic of a particular element. polymersolutions.com The intensity of this emission is directly proportional to the concentration of the element in the sample.

For the analysis of phosphorus in organophosphorus compounds like TPP or its derivatives, the sample must first be converted into a liquid form, typically through acid digestion. researchgate.net This process breaks down the organic matrix and ensures that all phosphorus is present as a measurable inorganic species, such as phosphate ions. bntu.by The resulting solution is then introduced into the plasma.

ICP-OES is a preferred method for phosphorus determination due to its high accuracy, precision, and low detection limits. foodengprog.orgnih.gov It is widely used to quantify phosphorus in diverse materials, including polymers, fertilizers, and foods. researchgate.netspectro.comnih.gov The technique's robustness and the possibility of automation make it suitable for high-throughput analysis. spectro.com Research has demonstrated that ICP-OES provides excellent performance for phosphorus quantification, with high recovery efficiencies and low limits of detection and quantification. researchgate.netfoodengprog.org

The table below outlines the typical analytical performance characteristics of an ICP-OES method validated for phosphorus determination.

Table 4: Performance Characteristics of ICP-OES for Phosphorus Analysis

| Parameter | Typical Value | Reference |

|---|---|---|

| Analytical Wavelength (nm) | 213.618 | nih.gov |

| Limit of Detection (LOD) | 0.0745 mg/kg | researchgate.netfoodengprog.org |

| Limit of Quantification (LOQ) | 0.2482 mg/kg | researchgate.netfoodengprog.org |

| Linearity (Correlation Coefficient, R²) | > 0.999 | foodengprog.org |

| Recovery Efficiency (%) | 90.36% - 110.63% | researchgate.netfoodengprog.org |

| Precision (Intra-day RSD %) | 0.40% - 1.77% | foodengprog.org |

| Expanded Uncertainty | < 0.1% | nih.govnist.gov |

Table 5: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Trimethyl phosphate |

| Trimethyl phosphite |

| Argon |

| Carbon Dioxide |

| Carbon Monoxide |

| Ethylene |

| Oxygen |

Theoretical and Computational Studies on Tripropargyl Phosphate

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have been central to revealing the fundamental characteristics of the TPP molecule. DFT is a computational method used to investigate the electronic structure of many-body systems, providing valuable insights into molecular geometry, energy levels, and reactivity.

DFT calculations are frequently employed to determine the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is an indicator of a molecule's ability to donate an electron, making it susceptible to oxidation. Molecules with higher HOMO energy levels are more easily oxidized.

Computational studies have shown that Tripropargyl phosphate (B84403) possesses a higher HOMO energy level compared to conventional carbonate-based electrolyte solvents such as ethylene carbonate (EC) and dimethyl carbonate (DMC). researchgate.net This higher energy level means that during the charging of a battery, the TPP additive will be oxidized preferentially on the cathode surface before the bulk electrolyte solvents. researchgate.net This selective oxidation is crucial for its function, as it initiates the formation of a protective layer, known as the cathode electrolyte interphase (CEI), which passivates the electrode surface and prevents further undesirable reactions. researchgate.netacs.orgnih.gov The three unsaturated carbon-carbon triple bonds (alkynyl groups) in TPP's structure are key contributors to its high reactivity and ability to form this stable interphase. researchgate.netacs.orgnih.gov

Table 1: Comparison of Calculated Frontier Molecular Orbital Energies

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Tripropargyl phosphate (TPP) | Higher Value | - | Smaller Gap |

| Ethylene carbonate (EC) | Lower Value | - | Larger Gap |

| Dimethyl carbonate (DMC) | Lower Value | - | Larger Gap |

Note: This table illustrates the relative energy levels as determined by DFT calculations. A higher HOMO value indicates greater susceptibility to oxidation.

Beyond predicting reactivity, DFT calculations can also model the decomposition pathways of molecules. For electrolyte additives, this involves simulating how the molecule breaks down and reacts to form the protective interphase layers. The calculations can identify the most likely reaction mechanisms by determining the transition state energies and reaction thermodynamics.

For this compound, theoretical studies indicate that its decomposition is dominated by the polymerization of its three alkynyl groups upon oxidation at high voltages. researchgate.net This process forms a dense and compact protective film on the surface of Ni-rich cathodes. researchgate.net This calculated mechanism explains the experimental observations of a stable CEI that effectively suppresses parasitic reactions between the highly oxidative cathode surface and the electrolyte. researchgate.net The computational models reveal how the unique unsaturated functionalities of TPP interact with the electrode chemistries to establish these beneficial interphases. acs.orgnih.gov

Table 2: Predicted Decomposition Events for TPP from Computational Analysis

| Process | Description | Location | Resulting Product/Effect |

|---|---|---|---|

| Electrochemical Oxidation | Loss of an electron from the TPP molecule due to high HOMO energy. | Cathode Surface | Initiates the decomposition process. |

| Electropolymerization | The reactive, oxidized TPP molecules react via their triple bonds. | Cathode Surface | Formation of a dense, stable polymer film (CEI). |

| Reductive Decomposition | Gain of electrons by the TPP molecule. | Anode Surface | Formation of a protective solid electrolyte interphase (SEI). |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. While specific MD simulation studies focused solely on this compound are not extensively detailed in the available literature, the technique is widely applied to understand electrolyte systems.

For a system containing TPP, MD simulations could be used to investigate:

Solvation and Transport: How lithium ions interact with TPP molecules compared to the primary solvent molecules. This includes calculating the solvation shell structure and the diffusion coefficients of various species within the electrolyte.

Interfacial Behavior: Simulating the accumulation and orientation of TPP molecules at the electrode-electrolyte interface. This can provide insights into the initial stages of SEI and CEI formation before chemical reactions occur.

Physical Properties: Predicting bulk electrolyte properties such as density, viscosity, and ionic conductivity when TPP is added to the solution.

These simulations would complement DFT calculations by bridging the gap between the reactivity of a single molecule and the collective behavior of the entire electrolyte system, offering a more complete picture of TPP's role in enhancing battery performance.

Correlation between Molecular Structure and Electrochemical Performance

Computational studies have been essential in establishing a clear correlation between the unique molecular structure of this compound and its positive impact on the electrochemical performance of batteries. nih.gov The theoretical findings provide a cause-and-effect pathway that connects its atomic configuration to macroscopic battery improvements.

The key correlation is as follows:

Molecular Structure: TPP possesses a phosphate core functionalized with three propargyl (alkynyl) groups. researchgate.net

Electronic Properties: DFT calculations show this structure results in a high HOMO energy level, making the molecule readily oxidizable. researchgate.net

Chemical Reactivity: The high reactivity leads to preferential oxidation on the cathode and polymerization via its triple bonds. It can also be reduced at the anode to form a protective film. researchgate.netacs.orgnih.gov

Interphase Formation: This controlled decomposition forms dense, stable, and multifunctional protective layers (CEI on the cathode and SEI on the anode). researchgate.net

Electrochemical Performance: These high-quality interphases lead to significant and measurable improvements in battery performance, including the inhibition of gas generation, suppression of lithium dendrite growth, and prevention of transition metal dissolution. acs.orgnih.gov

Theoretical calculations have thus confirmed that the molecular architecture of TPP is precisely tailored to create robust protective layers, providing a clear scientific basis for its effectiveness and guiding the design of future electrolyte additives. nih.gov

| Three Propargyl Groups (C≡C) | High degree of unsaturation contributes to high HOMO energy. | Preferential oxidation and efficient electropolymerization. | Forms a dense, uniform, and stable protective interphase. |

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions

Research into tripropargyl phosphate (B84403) (TPP) has yielded significant insights into its chemical behavior and application, primarily driven by the high degree of unsaturation from its three terminal alkyne functionalities. acs.orgnih.govresearchgate.net A major contribution of the research has been the elucidation of its role as a highly effective electrolyte additive in lithium-ion batteries (LIBs) and lithium metal batteries (LMBs). acs.orgnih.govresearchgate.net Studies have demonstrated that TPP can form dense and protective interphases on both the cathode (NMC532) and the anode (graphitic and metallic lithium). acs.orgnih.govresearchgate.net This is attributed to its ability to preferentially decompose both reductively and oxidatively, creating stable solid electrolyte interphase (SEI) and cathode electrolyte interphase (CEI) layers. researchgate.netacs.org

Key findings indicate that these TPP-derived interphases contribute to enhanced battery performance by inhibiting gas generation, suppressing the growth of lithium dendrites, and preventing the dissolution of transition metal ions from the cathode. acs.orgnih.gov Comparative studies with analogous phosphate additives, such as tripropyl phosphate (alkane) and triallyl phosphate (alkene), have revealed that the alkyne groups in TPP provide superior reactivity for forming these protective layers, leading to improved cycling stability and reduced interfacial resistance growth. researchgate.netacs.org

Furthermore, the trifunctional nature of TPP makes it an ideal building block in polymer and materials science. Its terminal alkyne groups are highly amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the efficient synthesis of highly cross-linked polymers and dendrimers. This reactivity allows for the construction of complex molecular architectures from simple precursors. Research has also explored its potential as a flame retardant, where the phosphorus core can promote char formation in the condensed phase.

Unexplored Reactivity and Synthetic Opportunities

While the polymerization and cycloaddition reactions of the alkyne moieties in tripropargyl phosphate are well-documented, there remain several avenues of unexplored reactivity. The unique electronic environment of the propargyl groups, influenced by the electron-withdrawing phosphate core, could be exploited for novel synthetic transformations beyond standard click chemistry.

Future research could focus on the following areas:

Metal-Catalyzed Reactions: The interaction of the triple bonds with various transition metal catalysts other than copper could lead to new synthetic methodologies. For instance, gold or platinum catalysis, known to activate alkynes towards different reaction pathways, could be investigated.

Cycloaddition Reactions: Beyond the well-established 1,3-dipolar cycloaddition with azides, the potential for other types of cycloadditions, such as [4+2] or [2+2] reactions with suitable dienes or alkenes, remains largely unexplored. wiley-vch.de These could provide access to novel phosphorus-containing heterocyclic systems.

Derivatization of the Phosphate Core: While derivatization has focused on the alkyne termini, synthetic strategies targeting the phosphate core itself could yield novel compounds. For example, the synthesis of thiophosphate or phosphoramidate (B1195095) analogs of TPP could lead to materials with different chemical and physical properties.

Controlled Polymerization: Developing methods for the controlled polymerization of TPP, such as living or controlled radical polymerization, could allow for the synthesis of well-defined polymers with specific molecular weights and architectures, opening up new applications in advanced materials.

Expansion to Novel Material Applications

The unique combination of a phosphorus core and three reactive alkyne groups in this compound presents significant opportunities for the development of novel materials with tailored properties. Current applications are predominantly focused on battery electrolytes, but the synthetic versatility of TPP allows for its expansion into other areas of materials science.

Potential future applications include:

High-Performance Thermosets: The ability of TPP to form highly cross-linked networks through thermal or catalytic polymerization of its alkyne groups can be harnessed to create thermosetting resins with high thermal stability, flame retardancy, and mechanical strength. These could find use in aerospace, automotive, and electronic applications.

Functional Coatings and Adhesives: The strong adhesion properties of phosphate esters, combined with the cross-linking capability of the propargyl groups, make TPP a promising candidate for developing advanced coatings and adhesives with enhanced durability and chemical resistance.

Biomaterials: Through cytocompatible click chemistry reactions, TPP could be used to create biocompatible and biodegradable hydrogels or scaffolds for tissue engineering and drug delivery applications. nih.gov The phosphate backbone could mimic the phosphate groups found in biological systems.

Porous Organic Polymers (POPs) and Metal-Organic Frameworks (MOFs): The rigid, trifunctional nature of TPP makes it an excellent building block for the synthesis of porous materials. These materials could have applications in gas storage, separation, and catalysis.

Advanced Methodological Development for Characterization

A deeper understanding of the structure-property relationships of this compound and its derivatives necessitates the development and application of advanced characterization techniques. While standard analytical methods are employed, more sophisticated methodologies are required to probe the complex interfaces and material structures that TPP can form.

Future efforts in characterization should focus on:

In Situ and Operando Techniques: To better understand the mechanism of SEI and CEI formation in batteries, the use of in situ and operando techniques such as X-ray photoelectron spectroscopy (XPS), transmission electron microscopy (TEM), and electrochemical impedance spectroscopy (EIS) during battery cycling is crucial. This will provide real-time information on the chemical and morphological evolution of the protective layers.

Advanced Spectroscopic Methods: High-resolution solid-state nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information about the cross-linked polymers formed from TPP. Advanced mass spectrometry techniques can be used to identify and quantify the decomposition products of TPP in electrolytes. researchgate.net

Computational Modeling: Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide valuable insights into the reaction mechanisms, electrochemical stability, and interfacial behavior of TPP. These computational tools can guide the rational design of new TPP-based materials and predict their properties.

Correlative Microscopy and Spectroscopy: Combining high-resolution imaging techniques (e.g., atomic force microscopy, AFM) with chemical mapping techniques (e.g., Raman spectroscopy, ToF-SIMS) will allow for a comprehensive understanding of the spatial distribution and chemical composition of TPP-derived materials at the nanoscale. resolvemass.ca

Rational Design Principles for Next-Generation Chemical Systems

The knowledge gained from the study of this compound provides a strong foundation for the rational design of next-generation chemical systems with enhanced performance and functionality. By understanding the relationship between the molecular structure of TPP and its reactivity and properties, new molecules and materials can be designed with specific applications in mind.

Key design principles for future research include:

Tuning Electronic and Steric Properties: The reactivity of the alkyne groups and the properties of the resulting materials can be fine-tuned by modifying the electronic and steric environment of the phosphate core. For example, introducing electron-withdrawing or -donating groups on the propargyl moiety could alter the rate and selectivity of its reactions. organic-chemistry.org

Molecular Scaffolding and Architecture: TPP can serve as a versatile scaffold for the construction of complex macromolecular architectures. By combining TPP with other functional monomers, polymers with precisely controlled properties, such as self-healing or stimuli-responsive behavior, can be designed.

Interfacial Engineering: The insights gained from TPP's role in forming stable interphases in batteries can be applied to the design of new electrolyte additives for next-generation energy storage systems. acs.orgnih.govresearchgate.net This includes designing molecules with specific functional groups that can interact with and passivate electrode surfaces. researchgate.net

Sustainable Chemistry Approaches: Future research should focus on developing more sustainable synthetic routes to TPP and its derivatives, utilizing greener solvents and catalysts. rsc.org Furthermore, the design of recyclable or biodegradable TPP-based polymers will be crucial for their long-term viability.

Q & A

Q. What experimental methods are used to evaluate TPP's electrochemical stability in lithium-ion batteries?

- Methodological Answer: TPP's electrochemical stability is assessed via linear sweep voltammetry (LSV) and cyclic voltammetry (CV) . LSV reveals oxidation thresholds: TPP exhibits an oxidation current peak at ~5.2 V vs. Li/Li⁺, while baseline electrolytes oxidize at ~6.5 V . CV further identifies redox activity; for example, TPP-containing electrolytes show oxidation peaks at ~3.7 V during the first scan, indicating early polymerization on electrode surfaces . These methods help determine optimal additive concentrations (e.g., 1.0 wt% TPP) and predict compatibility with high-voltage cathodes (>4.5 V).

Q. How does TPP enhance cycling stability in graphite|NMC532 cells?

- Methodological Answer: TPP polymerizes during initial cycles to form a solid-electrolyte interphase (SEI) on graphite anodes, which prevents electrolyte decomposition and mitigates Mn/Ni dissolution from cathodes . Long-term cycling tests (e.g., 175 mA/g, 3.0–4.5 V) demonstrate that TPP improves capacity retention from 27.6% (baseline) to >60% after 125 cycles at 55°C . Post-mortem analysis via TEM and XPS confirms the SEI’s composition, including polyphosphates and LiF, which enhance ionic conductivity and mechanical resilience .

Q. What characterization techniques validate TPP-derived interphases?

- Methodological Answer:

- X-ray photoelectron spectroscopy (XPS): Identifies chemical bonds (e.g., P–O, C≡C) in SEI layers, confirming TPP’s polymerization .

- Transmission electron microscopy (TEM): Visualizes SEI thickness (e.g., 5–10 nm) and uniformity .

- Electrochemical impedance spectroscopy (EIS): Tracks interfacial resistance changes, showing reduced charge-transfer resistance (Rct) in TPP-containing cells .

Advanced Research Questions

Q. Why does TPP exhibit superior performance at elevated temperatures (e.g., 55°C)?

- Methodological Answer: At high temperatures, TPP’s polymerization kinetics accelerate , forming a denser SEI that suppresses parasitic reactions (e.g., PF₆⁻ decomposition). Computational studies (DFT simulations) show that elevated temperatures lower the activation energy for TPP’s alkyne groups to crosslink, creating a thermally stable interphase . Experimental data corroborate this: at 55°C, TPP cells retain >60% capacity after 125 cycles, while baseline cells degrade rapidly due to SEI collapse .

Q. How can contradictions in reported optimal TPP concentrations be resolved?

- Methodological Answer: Discrepancies in optimal concentrations (e.g., 0.5–2.0 wt%) arise from variations in electrode materials and electrolyte formulations . A systematic approach involves:

- Design of Experiments (DoE): Varying TPP concentration while monitoring SEI quality via XPS/EIS.

- Accelerated aging tests: Comparing capacity retention at 25°C vs. 55°C to identify concentration-dependent stability thresholds .

For NMC532 cathodes, 1.0 wt% TPP balances SEI formation efficiency with minimal electrolyte viscosity increase .

Q. Can TPP be synergized with other additives (e.g., fluoroethylene carbonate) without adverse effects?

- Methodological Answer: Yes, but compatibility requires stepwise optimization :

LSV/CV screening to detect redox interference.

EIS mapping to assess combined additive effects on interfacial resistance.

Long-term cycling with paired additives (e.g., TPP + FEC) to validate stability.

Studies show TPP’s alkyne groups co-polymerize with FEC-derived radicals, forming hybrid interphases with enhanced Li⁺ transport .

Q. What computational approaches elucidate TPP’s interfacial reactions?

- Methodological Answer:

- Density functional theory (DFT): Models TPP’s adsorption energy on Li surfaces and reaction pathways for polymerization .

- Molecular dynamics (MD): Simulates SEI growth dynamics and Li⁺ diffusion barriers .

These tools predict that TPP’s triple bonds preferentially react with Li metal, forming conductive carbon-rich layers .

Critical Limitations and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products